molecular formula C13H19NO B13604873 3-(4-Isopropylphenoxy)pyrrolidine CAS No. 946681-84-1

3-(4-Isopropylphenoxy)pyrrolidine

Cat. No.: B13604873
CAS No.: 946681-84-1
M. Wt: 205.30 g/mol
InChI Key: OIJKMXCBZFMSIS-UHFFFAOYSA-N
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Description

3-(4-Isopropylphenoxy)pyrrolidine is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.3. It is characterized by a pyrrolidine ring substituted with a 4-isopropylphenoxy group. This compound is primarily used in research settings, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropylphenoxy)pyrrolidine typically involves the reaction of 4-isopropylphenol with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropylphenoxy)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(4-Isopropylphenoxy)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies related to enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as drug development for neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Isopropylphenoxy)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Isopropylphenoxy)pyrrolidine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs .

Properties

CAS No.

946681-84-1

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-(4-propan-2-ylphenoxy)pyrrolidine

InChI

InChI=1S/C13H19NO/c1-10(2)11-3-5-12(6-4-11)15-13-7-8-14-9-13/h3-6,10,13-14H,7-9H2,1-2H3

InChI Key

OIJKMXCBZFMSIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2CCNC2

Origin of Product

United States

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